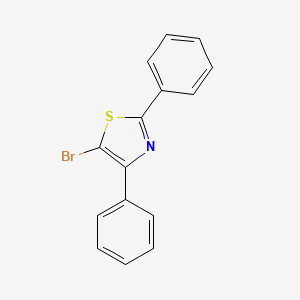

5-Bromo-2,4-diphenyl-1,3-thiazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2,4-diphenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNS/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDPGKYZSJFNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428747 | |

| Record name | 5-bromo-2,4-diphenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35342-50-8 | |

| Record name | 5-bromo-2,4-diphenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 1,3 Thiazole Core in Heterocyclic Chemistry

The 1,3-thiazole, a five-membered aromatic ring containing both a sulfur and a nitrogen atom, is a fundamental building block in heterocyclic chemistry. nih.govglobalresearchonline.net Its significance stems from its presence in a wide array of naturally occurring and synthetic compounds that exhibit potent biological activities. nih.gov The thiazole (B1198619) ring is a key component of vitamin B1 (thiamine) and is found in numerous FDA-approved pharmaceuticals, including anticancer agents like Dasatinib (B193332), anti-HIV drugs such as Ritonavir, and anti-inflammatory medications like Meloxicam. nih.govglobalresearchonline.netmdpi.com

The widespread utility of the thiazole scaffold can be attributed to several factors. It acts as a bioisostere for other aromatic systems, allowing for the fine-tuning of a molecule's pharmacological profile. The presence of multiple reaction sites on the ring facilitates extensive synthetic modification, making it a versatile template for developing new therapeutic agents. mdpi.com Researchers have successfully synthesized and studied thiazole derivatives demonstrating a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities. nih.govmdpi.com This proven track record solidifies the 1,3-thiazole core as a "privileged structure" in drug discovery and medicinal chemistry. nih.gov

Overview of Halogenated Thiazole Derivatives in Advanced Synthesis

The introduction of a halogen atom, such as bromine, onto the thiazole (B1198619) ring is a critical strategy in advanced organic synthesis. Halogenated thiazoles, particularly 5-bromo-thiazoles, serve as highly valuable and reactive intermediates. The bromine atom at the 5-position of the thiazole ring is not merely a placeholder but an active participant in a variety of chemical transformations.

One of the most powerful applications of 5-bromo-thiazoles is in palladium-catalyzed cross-coupling reactions. beilstein-archives.orgresearchgate.net These reactions, including the Suzuki, Heck, and Sonogashira couplings, enable the formation of new carbon-carbon bonds by linking the thiazole core to a wide range of other molecular fragments, such as aryl, vinyl, or alkynyl groups. beilstein-archives.org This capability allows chemists to construct complex, conjugated systems that are often investigated for their unique optical and electronic properties, including fluorescence. beilstein-archives.orgresearchgate.net Furthermore, the bromine atom can be replaced through nucleophilic substitution reactions, providing another avenue for diversification by introducing heteroatoms like nitrogen or sulfur. The strategic placement of a bromine atom thus transforms the thiazole scaffold into a versatile platform for building molecular complexity and accessing novel chemical space. beilstein-archives.orgacs.org

Research Trajectory of 5 Bromo 2,4 Diphenyl 1,3 Thiazole in Academic Contexts

Reactions Involving α-Halocarbonyl Compounds and Thioamides/Thiourea (B124793)

The Hantzsch thiazole (B1198619) synthesis is a cornerstone reaction in heterocyclic chemistry for forming the thiazole ring. synarchive.com The classic approach involves the condensation of an α-halocarbonyl compound with a thioamide. synarchive.combepls.com To synthesize 2,4-diphenylthiazole (B167676) derivatives, thiobenzamide (B147508) is a common starting material, which provides the C2 and the nitrogen atom of the ring. researchgate.net

The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com To obtain this compound directly via this method, a brominated α-halocarbonyl compound would be required. For example, the reaction of thiobenzamide with a 2,2-dihalo-1-phenylethanone derivative could potentially lead to the formation of the 5-bromothiazole (B1268178) ring system. Microwave-assisted and solvent-free protocols have been developed to improve yields and reaction times for Hantzsch syntheses.

Table 2: Hantzsch Thiazole Synthesis Variants

| Carbonyl Component | Thio-Component | Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-Haloketones | Thioamides | Acidic or Neutral | 2,4-Disubstituted Thiazoles | synarchive.comrsc.org |

| α-Haloketones | Thiourea | Ethanol, Reflux | 2-Aminothiazoles | youtube.com |

| Ethyl Benzoylacetate (brominated in situ with NBS) | Thiobenzamides | Water | 2,4-Diphenyl Thiazoles | bepls.comresearchgate.net |

This table illustrates the general applicability of the Hantzsch synthesis and its modern variations.

Cyclization of Brominated Diphenyl Pyrazoline Derivatives with Thiol-Containing Compounds

A less common but notable pathway involves the transformation of a different heterocyclic system. One specific method describes the synthesis starting from 1,3-diphenyl-2-pyrazoline-5-one. This precursor undergoes bromination in acetic acid. The resulting brominated intermediate is then subjected to reflux with sodium hydroxide (B78521) in ethanol, which likely induces ring opening. Subsequent reaction with a thiol-containing compound, such as a mercapto-substituted thiazole, leads to the formation of the this compound structure. This multi-step, one-pot procedure has been reported to produce the final product in high yields of 84-94% after purification. This method highlights the creative use of ring-transformation reactions in the synthesis of complex heterocyclic molecules. acs.org

Hantzsch Thiazole Synthesis Modifications

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazoles. nih.gov The classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.gov This versatile reaction can be adapted to produce a wide array of thiazole derivatives with various substituents at the 2, 4, and 5 positions. nih.gov

For the synthesis of derivatives of this compound, modifications to the traditional Hantzsch synthesis are often necessary. For instance, the reaction of 2-bromo-1-phenylethanones with thiazol-2-amine can be used to create the core imidazo[2,1-b]thiazole (B1210989) structure, which can then be further functionalized. nih.gov One of the challenges in the Hantzsch synthesis is the potential for dehalogenation of the α-haloketone as a side reaction, which can lead to lower yields of the desired thiazole product. acgpubs.org

The reaction conditions of the Hantzsch synthesis can significantly influence the outcome. For example, conducting the condensation of α-halogeno ketones with N-monosubstituted thioureas under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The choice of solvent is also crucial; while various solvents like tetrahydrofuran (B95107) (THF), 1,2-dichloroethane, and acetonitrile (B52724) have been explored, ethyl acetate (B1210297) has been identified as a selective solvent for certain thiazolium bromide syntheses. researchgate.net

A plausible mechanism for the formation of certain thiazolium bromide derivatives involves an initial S-alkylation via nucleophilic substitution, followed by heterocyclization through a nucleophilic attack of a nitrogen atom on the carbonyl group and subsequent dehydration. researchgate.net

Modern Synthetic Advancements

In recent years, significant advancements have been made to develop more efficient, environmentally friendly, and versatile methods for synthesizing thiazole derivatives. These modern approaches often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures compared to traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and higher yields. In the context of thiazole synthesis, microwave-assisted protocols have been successfully applied to the Hantzsch reaction. nih.govresearchgate.net For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine derivatives via the Hantzsch reaction was achieved in high yields (89–95%) under microwave irradiation, a significant improvement over conventional heating methods which resulted in lower yields and longer reaction times. nih.gov

Microwave-assisted one-pot, three-component reactions have also been developed for the efficient synthesis of thiazol-2-imines and other thiazole derivatives, offering the benefits of high purity and significantly reduced reaction times (10-15 minutes). researchgate.netnih.gov These methods are considered a green approach to chemical synthesis. researchgate.net

| Reactants | Conditions | Product | Yield | Reference |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, substituted thioureas | Microwave irradiation, Methanol (B129727) | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 89-95% | nih.gov |

| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide (B42300), carbonyl compounds | Microwave irradiation, Neat | Thiazole and thiazolyl-pyrazole derivatives | High | acgpubs.org |

| Phenacyl bromide, amine, phenyl isothiocyanate | Microwave irradiation, Basic alumina | Thiazol-2-imines | High | researchgate.net |

Solvent-Free Methodologies

Solvent-free or "neat" reaction conditions represent a significant step towards greener chemistry by minimizing waste and avoiding the use of potentially hazardous solvents. The Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea (B1239437) has been successfully carried out under solvent-free conditions to produce 2-aminothiazoles and 2-amino-1,3-selenazoles in good yields with very short reaction times. organic-chemistry.org Grinding technology under catalyst- and solvent-free conditions has also been employed for the one-pot synthesis of 2,4-disubstituted thiazoles. acgpubs.org

One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolation of intermediates. nih.gov These approaches are particularly valuable for building libraries of compounds for drug discovery.

Several one-pot MCRs for the synthesis of thiazole derivatives have been reported. For instance, a clean and efficient multi-component strategy for the synthesis of trisubstituted thiazoles has been developed using the reaction of barbituric acid, acetophenone, and aryl thioamides in the presence of an iron catalyst. nih.gov This method is noted for being environmentally friendly, cost-effective, and having a broad substrate scope. nih.gov Another example is the one-pot, three-component synthesis of 4-thioarylpyrroles. nih.gov The synthesis of fully substituted 1,3-thiazoles appended with lawsone has also been achieved through a one-pot MCR of arylglyoxals, lawsone, and thiobenzamides in acetic acid. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Advantages | Reference |

| Multicomponent | Barbituric acid, Acetophenone, Aryl thioamides | FeCl3·6H2O / O2 (Air), DMF | Trisubstituted thiazoles | One-pot, eco-friendly, high yields | nih.gov |

| Multicomponent | Arylglyoxals, Lawsone, Thiobenzamides | Acetic acid, 90 °C | Lawsone-1,3-thiazole hybrids | Metal- and catalyst-free, high yields | nih.gov |

| Multicomponent | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivatives | Green, reusable catalyst | bepls.com |

Transition Metal Catalyzed Syntheses (e.g., Au(I) Catalysis)

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While many thiazole syntheses are metal-free, transition metals can play a role in certain transformations. For example, gold(I) catalysis has been utilized in a highly efficient one-pot synthesis of 2,4-disubstituted thiazoles. acs.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been employed in the synthesis of 2,4-disubstituted arylthiazoles. nih.gov The development of transition metal-free catalytic systems is also an active area of research. nih.gov

Heterogeneous Catalysis Approaches

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture and potential for recyclability, contributing to more sustainable chemical processes. In the context of thiazole synthesis, silica-supported tungstosilicic acid has been used as a reusable catalyst for the one-pot, multi-component synthesis of new Hantzsch thiazole derivatives. bepls.com Chitosan, a naturally occurring biopolymer, has been utilized as a heterogeneous basic catalyst in the microwave-assisted synthesis of thiazolyl-pyridazinediones. nih.gov

Ionic Liquid-Mediated Syntheses

The synthesis of thiazole derivatives, including the target compound this compound, can be effectively achieved through ionic liquid-mediated approaches. Ionic liquids (ILs) have gained prominence as environmentally benign reaction media due to their negligible vapor pressure, high thermal stability, and recyclability. orgsyn.orgthieme-connect.de The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is particularly amenable to being conducted in ionic liquids. thieme-connect.delookchem.com

In a typical procedure, an α-bromoketone and a thioamide are reacted in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br), 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6), or N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([bmpy]Tf2N). orgsyn.orgthieme-connect.degoogle.comresearchgate.net For the synthesis of the 2,4-diphenyl-1,3-thiazole core, 2-bromo-1,2-diphenylethanone would be reacted with thiobenzamide. The subsequent bromination at the 5-position would yield the final product, this compound.

| Ionic Liquid | Abbreviation | Key Features |

|---|---|---|

| 1-butyl-3-methylimidazolium bromide | [Bmim]Br | Promotes one-pot, three-component synthesis of thiazole derivatives. google.com |

| 1-butyl-3-methylimidazolium hexafluorophosphate | [bmim]PF6 | Recyclable reaction medium for the synthesis of α-bromoketones and thiazoles. orgsyn.orgthieme-connect.de |

| N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | [bmpy]Tf2N | Serves as a recyclable reaction medium for the one-pot conversion of ketones to thiazoles. orgsyn.orgthieme-connect.de |

Synthetic Routes to Key Intermediates and Precursors

The successful synthesis of this compound is critically dependent on the availability of its key precursors, namely α-bromoketones and thioamides.

A prevalent method for the synthesis of α-bromoketones involves the direct bromination of a ketone. prepchem.com For instance, the reaction of a ketone with N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid in an ionic liquid can afford the corresponding α-bromoketone in good yield. orgsyn.orgthieme-connect.deresearchgate.net The specific precursor for the target thiazole, 2-bromo-1,2-diphenylethanone, can be synthesized from (E)-stilbene. The reaction of (E)-stilbene with N-bromosuccinimide in a mixture of dimethyl sulfoxide (B87167) and water yields erythro-2-bromo-1,2-diphenylethanol. orgsyn.orglookchem.com Subsequent oxidation of this alcohol would provide the desired α-bromoketone.

| Reactants | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| (E)-Stilbene | N-bromosuccinimide (NBS) | Dimethyl sulfoxide (DMSO), Water | erythro-2-bromo-1,2-diphenylethanol | 80-90% | orgsyn.orglookchem.com |

Nucleophilic Substitution Reactions at the C-5 Bromine

The bromine atom at the 5-position of the 2,4-diphenyl-1,3-thiazole ring can be displaced by nucleophiles. This reactivity allows for the introduction of different functionalities, enhancing the molecular diversity of the thiazole core.

Introduction of Amine and Thiol Functionalities

The substitution of the C-5 bromine with amines and thiols provides a direct route to 5-amino and 5-thio-substituted thiazole derivatives, respectively. These reactions typically proceed under conditions that facilitate nucleophilic aromatic substitution. The resulting amino and thiol functionalities can serve as handles for further synthetic transformations or can be integral parts of biologically active molecules. For instance, the amine group can act as a nucleophile in subsequent reactions.

Cross-Coupling Reactions at the Bromine Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-5 position of this compound makes it a suitable substrate for several such transformations. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular frameworks. researchgate.netmdpi.com

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. mdpi.comnih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their esters. nih.gov In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, alkenyl, and alkyl groups at the 5-position. nih.govrsc.org

Studies on similar brominated heterocyclic systems, such as 5-bromo-1,2,3-triazine, have shown that the choice of palladium catalyst and ligands can be crucial for achieving high yields. researchgate.netuzh.ch For example, the use of ferrocene-based ligands like dppf has proven effective. researchgate.net Microwave-assisted Suzuki-Miyaura reactions in aqueous media have also been developed for substituted thiazoles, offering a rapid and environmentally benign synthetic route. rsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromo-Heterocycles

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl2, Ag2CO3 | MeCN, 80 °C, 30 min | 5-(4-tert-butylphenyl)-1,2,3-triazine | 81 | uzh.ch |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids | Pd(PPh3)4 | Toluene, reflux | 3,5-Diaryl-1,2,4-thiadiazoles | Low to moderate | nih.gov |

| 2-Haloanilines | Various boronic esters | Pd catalyst | - | ortho-Substituted anilines | Good to excellent | nih.gov |

| 5-Bromo-3-iodoindoles | Benzeneboronic acids | Pd(PPh3)4, Na2CO3 | DME-H2O, 70-80 °C | 5-Aryl-3-iodoindoles | - | thieme-connect.de |

This table presents data from related bromo-heterocyclic systems to illustrate the general conditions and outcomes of Suzuki-Miyaura cross-coupling reactions.

Heck Coupling Reactions

The Heck reaction, another palladium-catalyzed process, forms a carbon-carbon bond by coupling an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.orglibretexts.org This reaction is a powerful tool for the vinylation of aromatic rings and typically exhibits high trans selectivity. organic-chemistry.org For this compound, the Heck reaction would enable the introduction of a variety of substituted vinyl groups at the 5-position. The efficiency of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions, with various palladium complexes and phosphine (B1218219) ligands being commonly employed. organic-chemistry.org Mechanistic studies have shown that the reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov This reaction is a cornerstone for the synthesis of substituted alkynes, which are important motifs in natural products, pharmaceuticals, and materials science. researchgate.netnih.gov The application of the Sonogashira coupling to this compound allows for the direct alkynylation of the thiazole ring at the C-5 position.

The reaction conditions can be tuned, and copper-free Sonogashira protocols have been developed to avoid issues associated with the copper co-catalyst. nih.gov Studies on related bromo-heterocycles, such as 5-bromoindoles and 5-bromo-3-iodoindoles, have demonstrated the feasibility of Sonogashira couplings, although aryl bromides are generally less reactive than the corresponding iodides and may require heating to achieve good conversion. thieme-connect.deresearchgate.netthieme-connect.de

Table 2: Conditions for Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromoindoles | Various alkynes | Pd/ligand | - | 100 °C (microwave) | - | researchgate.net |

| 5-Bromo-3-iodoindoles | Terminal alkynes | Pd(PPh3)2Cl2, CuI | Et3N | Room Temp | Good | thieme-connect.de |

| Aryl bromides | Phenylacetylene | DTBPPS/DAPPS ligands, Pd(OAc)2 | CsOH / H2O-MeCN | Room Temp | High | thieme-connect.de |

This table illustrates typical conditions for Sonogashira coupling reactions involving bromo-aromatic compounds.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. organic-chemistry.orgnih.gov This reaction is known for its high functional group tolerance and its ability to form carbon-carbon bonds involving sp, sp2, and sp3-hybridized carbon atoms. For this compound, a Negishi coupling would allow for the introduction of a wide variety of alkyl, aryl, and alkenyl substituents. organic-chemistry.orgnih.gov

Research on other brominated thiazole systems has shown that Negishi cross-coupling can be highly efficient. For example, the Negishi coupling of 4-bromothiazole (B1332970) derivatives with alkylzinc halides has been reported to give high yields of the corresponding 2'-alkyl-4-bromo-2,4'-bithiazoles. researchgate.net This suggests that this compound would be a suitable substrate for similar transformations, providing access to a diverse range of 5-substituted derivatives.

Stille Cross-Coupling Reactions

The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. It involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.org In the context of this compound, the bromine atom at the 5-position serves as a reactive handle for such transformations.

While specific studies on the Stille coupling of this compound are not extensively detailed in the provided search results, the general principles of this reaction are well-established and can be applied. The reaction would typically involve a palladium catalyst, such as Pd(PPh₃)₄, and an organostannane reagent (R-SnR'₃). The choice of the organostannane would determine the nature of the group introduced at the 5-position of the thiazole ring.

Recent advancements in Stille coupling include the use of copper(I) salts and fluoride (B91410) ions to enhance reaction efficiency, as well as the development of new catalytic systems like Pd(OAc)₂/Dabco. organic-chemistry.org These improved methods could potentially be applied to the Stille coupling of this compound to achieve higher yields and milder reaction conditions. The versatility of the Stille reaction allows for the introduction of a wide range of substituents, making it a valuable tool for the derivatization of this thiazole compound. organic-chemistry.org

Oxidation and Reduction Chemistry of the Thiazole Ring

The thiazole ring in this compound can undergo oxidation and reduction reactions, although these are generally less common than substitution reactions at the bromine position. The specific conditions and reagents for these transformations determine the resulting products.

Oxidation: Oxidation of the thiazole ring can be achieved using reagents like hydrogen peroxide. The outcome of the oxidation can vary depending on the reaction conditions and the presence of other functional groups.

Reduction: Reduction of the thiazole ring can be accomplished using reagents such as sodium borohydride. This can lead to the formation of dihydrothiazole derivatives. For instance, the treatment of (Z)-4-aryliden-5(4H)-thiazolones with BF₃·OEt₂ in methanol at reflux resulted in the formation of the corresponding dihydrothiazoles. acs.org

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. In the case of this compound, the phenyl groups attached to the thiazole ring are the primary sites for EAS reactions. The thiazole ring itself is generally considered to be electron-deficient and therefore less reactive towards electrophiles than benzene (B151609).

The thiazole ring, being a heteroaromatic system, can exert both inductive and resonance effects. The nature of these effects will determine whether the phenyl groups are activated or deactivated towards electrophilic attack and will also direct the incoming electrophile to the ortho, meta, or para positions. libretexts.org For instance, in related systems, theoretical studies have been employed to understand the regioselectivity of electrophilic substitution reactions. researchgate.net

Metalation and Halogen-Lithium Exchange Reactions

Metalation and halogen-lithium exchange reactions are crucial synthetic tools for the functionalization of aromatic and heteroaromatic compounds. imperial.ac.uk For this compound, the bromine atom at the 5-position is a prime site for halogen-lithium exchange.

This reaction typically involves treating the bromo-thiazole with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C to -100 °C). nih.govtcnj.edu The exchange of bromine for lithium generates a highly reactive organolithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 5-position of the thiazole ring. rsc.org

The rate of halogen-lithium exchange is dependent on several factors, including the nature of the organolithium reagent, the solvent, and the temperature. imperial.ac.uk The use of two equivalents of t-butyllithium can often ensure the irreversibility of the exchange. researchgate.net This method has been successfully applied to various bromoheterocycles, even those containing acidic protons, by using a combination of i-PrMgCl and n-BuLi. nih.gov The resulting lithiated thiazole is a versatile intermediate for further synthetic transformations.

Reactivity of Substituted Thiazole Rings and Side Chains

The reactivity of the thiazole ring and its side chains in this compound is significantly influenced by the electronic and steric effects of its substituents.

Influence of Electronic Effects of Substituents

The electronic nature of substituents on the thiazole ring can profoundly impact its reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the ring system, thereby influencing its susceptibility to nucleophilic or electrophilic attack. nih.gov

Steric Hindrance Effects on Reactivity

Steric hindrance plays a crucial role in determining the accessibility of reactive sites and can influence the regioselectivity of reactions. In this compound, the two phenyl groups at positions 2 and 4 can exert significant steric bulk.

This steric crowding can hinder the approach of reagents to the adjacent positions on the thiazole ring. For instance, in related thiazole derivatives, bulky aryl groups have been observed to reduce solubility and increase steric hindrance, which can impact their biological interactions. When considering reactions at the thiazole ring itself or at the phenyl side chains, the steric environment created by the bulky substituents must be taken into account as it can dictate the feasibility and outcome of the reaction.

Condensation Reactions with Nitrogen-Nucleophiles

The substitution of the bromine atom in this compound with nitrogen nucleophiles such as primary and secondary amines, as well as hydrazine (B178648), would lead to the formation of the corresponding 5-amino- and 5-hydrazinyl-2,4-diphenyl-1,3-thiazole derivatives.

General Reaction Scheme:

In this scheme, H-Nu represents a generic nitrogen nucleophile such as a primary amine (R-NH₂), a secondary amine (R₂NH), or hydrazine (H₂N-NH₂).

Reactions with Primary and Secondary Amines:

The reaction with primary and secondary amines is expected to yield N-substituted and N,N-disubstituted 5-amino-2,4-diphenyl-1,3-thiazoles, respectively. These reactions are often facilitated by palladium or copper catalysts.

Table 1: Postulated Products from Reactions with Primary and Secondary Amines

| Nitrogen Nucleophile | Product Name |

| Aniline (B41778) | N,2,4-triphenyl-1,3-thiazol-5-amine |

| Piperidine | 5-(Piperidin-1-yl)-2,4-diphenyl-1,3-thiazole |

| Morpholine | 4-(2,4-Diphenyl-1,3-thiazol-5-yl)morpholine |

Reaction with Hydrazine:

The reaction with hydrazine hydrate (B1144303) would be expected to produce 2,4-diphenyl-5-hydrazinyl-1,3-thiazole. This derivative could serve as a versatile intermediate for the synthesis of further heterocyclic systems.

Table 2: Postulated Product from Reaction with Hydrazine

| Nitrogen Nucleophile | Product Name |

| Hydrazine | 2,4-Diphenyl-5-hydrazinyl-1,3-thiazole |

Due to the absence of specific published research data, the creation of detailed, interactive data tables with experimental parameters such as catalysts, ligands, solvents, temperatures, and yields for the condensation reactions of this compound with various nitrogen nucleophiles is not possible at this time.

Research on the Coordination Chemistry of this compound Remains Limited

General chemical information indicates that this compound has a molecular formula of C15H10BrNS and a molecular weight of 316.22 g/mol . echemi.com Its structure features a central thiazole ring with a bromine atom at the 5-position and two phenyl groups at the 2- and 4-positions. This substitution pattern, particularly the presence of the nitrogen and sulfur atoms in the thiazole ring, suggests its potential to act as a ligand in coordination chemistry.

It has been stated that this compound can act as a bidentate ligand, forming stable complexes with metal ions such as iron(III), copper(II), and palladium(II). However, the primary research articles containing the synthesis procedures, spectroscopic data (such as IR, UV-Vis, and NMR), and structural characterization for these specific complexes could not be retrieved.

The broader field of thiazole chemistry shows that thiazole derivatives can coordinate to a variety of metals, including cobalt(II) and nickel(II), through the nitrogen and sometimes the sulfur atom of the thiazole ring. The coordination mode can vary depending on the substituents on the thiazole ring and the specific metal ion involved.

Without access to detailed experimental data for the coordination complexes of this compound, a comprehensive and scientifically accurate article that adheres to the requested detailed outline, including data tables and specific research findings, cannot be generated at this time. Further experimental research would be required to elucidate the specific coordination properties and the characteristics of the metal complexes of this particular thiazole derivative.

Coordination Chemistry of 5 Bromo 2,4 Diphenyl 1,3 Thiazole As a Ligand

Synthesis and Characterization of Metal Complexes

Cadmium (Cd(II)) and Mercury (Hg(II)) Complexes

A review of the available scientific literature indicates a notable absence of specific research focused on the synthesis and characterization of coordination complexes involving 5-Bromo-2,4-diphenyl-1,3-thiazole with cadmium (Cd(II)) or mercury (Hg(II)). While the coordination chemistry of Cd(II) and Hg(II) with various other nitrogen- and sulfur-containing heterocyclic ligands, such as triazoles and benzimidazoles, is well-documented, dedicated studies on their complexes with this specific brominated diphenylthiazole derivative are not readily found. Consequently, detailed findings on their formation, structure, and properties cannot be provided at this time.

Catalytic Applications of Metal-Thiazole Complexes

Metal complexes incorporating thiazole-based ligands are recognized for their potential in catalysis, leveraging the coordinating ability of the thiazole (B1198619) nitrogen and sulfur atoms to stabilize various metal centers and facilitate a range of chemical transformations. The electronic properties of the thiazole ring, which can be tuned by substituents, influence the redox potential and reactivity of the metallic center, making these complexes versatile catalysts.

Promotion of Oxidation Reactions

Complexes of this compound are known to possess catalytic properties, particularly in the promotion of oxidation reactions. The formation of stable complexes with redox-active metals such as iron (Fe) and copper (Cu) has been documented, and these complexes have demonstrated the ability to facilitate oxidative transformations.

While specific reaction details for complexes of this compound are not extensively detailed in the literature, the catalytic activity of related metal-thiazole systems provides insight into their potential applications. These complexes often function by activating an oxidant, such as hydrogen peroxide or molecular oxygen, to generate highly reactive species that can oxidize a variety of organic substrates.

For instance, dioxidovanadium(V) complexes that incorporate thiazol-hydrazone ligands have been successfully employed as catalysts for the oxidation of olefins using hydrogen peroxide as the oxidant. researchgate.net Similarly, copper(II) complexes with thiazole-containing ligands can catalyze oxidation reactions through mechanisms that may involve the reduction of Cu(II) to Cu(I), which then activates molecular oxygen to produce reactive oxygen species like hydrogen peroxide. nih.gov These species are capable of oxidizing substrates. nih.gov The catalytic efficiency of such systems depends on factors including the metal center, the specific structure of the thiazole ligand, and the reaction conditions. researchgate.net

The table below summarizes representative examples of oxidation reactions catalyzed by metal complexes containing thiazole or related heterocyclic ligands.

| Metal Complex System | Substrate | Oxidant | Product | Reference |

| Dioxidovanadium(V)-Thiazol-Hydrazone | Olefins | Hydrogen Peroxide (H₂O₂) | Epoxides/Aldehydes | researchgate.net |

| Copper(II)-2-(2-pyridyl)benzothiazole | Supercoiled DNA | - | Nicked DNA | nih.gov |

| General Copper(II) Complexes | Alkanes | Molecular Oxygen (O₂) | Aldehydes/Ketones | acs.org |

Computational and Theoretical Investigations

Electronic Structure Elucidation

The electronic structure of 5-Bromo-2,4-diphenyl-1,3-thiazole is fundamental to its chemical and physical properties. The thiazole (B1198619) core, substituted with a bromine atom and two phenyl groups, possesses a unique electronic configuration that influences its reactivity and interactions. The presence of the electron-withdrawing bromine substituent can significantly alter the electron distribution within the molecule. mdpi.com

Studies on related heterocyclic systems show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding electronic transitions. For aromatic polycyclic molecules, the HOMO-LUMO gap (Egap) is a critical parameter. mdpi.com In bromo-substituted thiadiazole derivatives, the bromine atom's electron-acceptor properties can increase the electron affinity (EA) values. mdpi.com The conjugation of the bromine substituent with the π-orbital system of the heterocyclic ring can lead to a red-shift in the UV-Vis absorption spectrum, indicating a change in the electronic transition energies. mdpi.com The unique electronic structure is also responsible for the chromophoric properties of the compound, making it suitable for use in dyes and pigments.

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the binding affinity and mechanism of action of novel thiazole derivatives with biological targets, such as enzymes or receptors. nih.gov

In the field of drug discovery, molecular docking helps to screen and design molecules with potential therapeutic activity. nih.gov For thiazole derivatives, docking studies have been instrumental in exploring their potential as anticancer and antifungal agents. nih.govnih.gov These in silico studies provide insights into how the ligand (the thiazole derivative) fits into the binding site of a protein, driven by various interactions like hydrophobic, steric, and electronic effects. nih.gov

Docking studies allow for the prediction of the binding affinity of a molecule to a biological target, often expressed as the variation of Gibbs free energy (ΔG) and the calculated inhibition constant (ki). nih.gov For a series of 2,4-disubstituted-1,3-thiazole derivatives, docking studies against the fungal enzyme lanosterol-C14α-demethylase (CYP51) have shown that binding affinity often increases with the lipophilicity of the substituents, which enhances hydrophobic interactions within the enzyme's binding pocket. nih.gov

The bromine atom and the two phenyl groups on this compound are crucial for its binding affinity and specificity. These groups can interact with active sites or allosteric sites on enzymes, thereby influencing their function. Docking studies on similar thiazole compounds have identified them as potential tubulin polymerization inhibitors, a mechanism relevant to cancer therapy. nih.gov The analysis of binding modes reveals key interactions between the thiazole molecule and amino acid residues in the target protein.

Table 1: Examples of Molecular Docking Studies on Thiazole Derivatives

| Target Enzyme/Protein | Thiazole Derivative Type | Predicted Activity | Reference |

|---|---|---|---|

| Lanosterol-C14α-demethylase (CYP51) | 2,4-Disubstituted-1,3-thiazoles | Antifungal | nih.gov |

| Tubulin | 2,4-Disubstituted thiazoles | Anticancer | nih.gov |

| Glucosamine-6-phosphate synthase | 2,4-Disubstituted thiazoles | Antimicrobial | researchgate.net |

| Penicillin-binding protein (PBP4) | 1,3-Thiazoline derivatives | Antibacterial | nih.gov |

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis of thiazole derivatives computationally explores the different spatial arrangements of the atoms that can be achieved through rotation about single bonds. For this compound, a key conformational feature is the orientation of the two phenyl rings relative to the central thiazole ring.

Crystallographic studies of the related 2-Bromo-4-phenyl-1,3-thiazole show that the phenyl ring is twisted relative to the thiazole mean plane by an angle of 7.45 (10)°. nih.gov Computational methods, including ab initio calculations, are used to perform conformational analysis that aligns with experimental NMR data. psu.edu Increased molecular flexibility can lead to a wider spatial dispersion of predicted binding poses in docking studies, which is an important consideration for drug design. nih.gov Steric factors, such as the presence of bulky aryl groups, can also impact solubility and biological interactions.

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical foundation for understanding the structure and properties of molecules from first principles. These methods are used to predict molecular geometries, electronic properties, and spectroscopic data.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.net For thiazole derivatives and other complex organic compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), are employed to optimize the molecular geometry and determine the most stable conformation. researchgate.net

These computational studies are not limited to isolated molecules; they can also be used to understand intermolecular interactions within a crystal lattice. mdpi.com DFT is applied to calculate a wide range of properties, including structural parameters, electronic characteristics, and reactivity descriptors, providing a comprehensive understanding of the molecule's behavior. mdpi.comscienceopen.com The results from DFT calculations are often compared with experimental data, such as those from X-ray diffraction, to validate the theoretical model. researchgate.net

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is frequently used to calculate NMR chemical shifts. researchgate.net Studies on related 1,3,4-thiadiazoles have utilized the GIAO/DFT approach at the B3LYP level of theory to predict 13C NMR chemical shifts. researchgate.net

For substituted 2,3-diphenyl-1,3-thiazolidin-4-ones, an empirical equation has been developed to predict 13C chemical shifts with a high degree of accuracy, often within ±0.2 ppm of experimental values. scispace.com While these methods can be very reliable, it has been noted that for sulfur-containing heterocycles like thiazoles, the accuracy of calculated chemical shifts can sometimes be lower, suggesting that the presence of sulfur may pose specific challenges for the calculations. researchgate.net

Table 2: Comparison of Experimental vs. Predicted 13C NMR Chemical Shifts for a Related Thiazolidinone System

| Carbon Site | Experimental Shift (ppm) | Predicted Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C-2 | 65.43 | 65.37 | +0.06 |

| C-4 | 171.12 | 171.32 | -0.20 |

| C-5 | 34.50 | 34.41 | +0.09 |

(Data based on a representative substituted 2,3-diphenyl-1,3-thiazolidin-4-one series for illustrative purposes) scispace.com

Analysis of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) is of significant interest for the development of advanced materials for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO properties of organic molecules. Research on thiazole-containing systems has demonstrated their potential as effective NLO chromophores.

The NLO response of a molecule is primarily governed by its hyperpolarizability. Studies on donor-acceptor substituted thiazole azo dyes have shown that the arrangement of electron-donating and electron-accepting groups, separated by a π-conjugated system, is crucial for achieving high hyperpolarizability values mdpi.com. For instance, DFT calculations on thiazole azo dyes with different acceptor moieties (indandione, malononitrile, and dicyanovinylindanone) revealed that the nature of the acceptor group significantly influences the NLO behavior mdpi.com.

In the case of this compound, the bromine atom at the C5 position acts as an electron-withdrawing group, while the phenyl groups at the C2 and C4 positions can act as part of the π-conjugated system. The interplay between these substituents would be a key determinant of its NLO properties. Theoretical studies on other organic NLO materials have shown that the first hyperpolarizability (β) and second hyperpolarizability (γ) are critical parameters. For example, in a study of non-fullerene derivatives, the total first hyperpolarizability (β_total) was found to be a key indicator of NLO activity nih.gov.

Although specific calculated values for this compound are not available, a general understanding can be gained from related compounds. The table below presents representative data from computational studies on other NLO-active organic molecules, illustrating the types of values that are typically calculated.

| Compound/System | Methodology | First Hyperpolarizability (β_total) (esu) | Second Hyperpolarizability (γ) (esu) | Key Findings |

|---|---|---|---|---|

| Thiazole Azo Dyes | DFT | High values indicating potent NLO behavior | Not specified in the provided context | The nature of the acceptor group significantly influences NLO properties. mdpi.com |

| Non-Fullerene DTS(FBTTh2)2-Based Derivatives | DFT | Up to 13.44 × 10-27 | Up to 3.66 × 10-31 | Modification of acceptor moieties can tune NLO responses. nih.gov |

The thiazole ring itself has been identified as a component that can enhance molecular second-order NLO susceptibilities acs.org. The electron-withdrawing nature of the thiazole ring, combined with its conjugated characteristics, promotes intramolecular charge transfer (ICT), which is advantageous for NLO applications researchgate.net.

Reaction Mechanism Simulations and Energetic Profiles

Computational chemistry provides powerful tools to elucidate reaction mechanisms and to calculate the energetic profiles of chemical transformations. For thiazole derivatives, theoretical studies have explored various aspects of their reactivity, from ring-opening reactions to their synthesis.

DFT calculations have been employed to study the bioactivation mechanism of the thiazole ring, which can lead to the formation of reactive thioamides. These studies have shown that the reaction pathway is highly dependent on the nature of the substituents on the thiazole ring researchgate.net. For example, thiazoles with electron-donating groups tend to undergo direct ring opening, whereas those with electron-withdrawing groups may proceed through an indirect pathway involving intermediates researchgate.net. In this compound, the bromo and phenyl substituents would play a crucial role in dictating its metabolic fate and reactivity.

The synthesis of thiazoles has also been a subject of theoretical investigation. The Hantzsch thiazole synthesis, a classical method involving the reaction of α-halocarbonyls with thioamides, has been mechanistically studied mdpi.com. Computational modeling can provide insights into the transition states and intermediates of such reactions, helping to optimize reaction conditions.

For the synthesis of substituted thiazoles, chemo- and stereoselective cyclization reactions have been explored, with proposed mechanisms that can be further investigated through computational simulations acs.org. For instance, the reaction of thioamides with propargyl alcohols catalyzed by calcium triflate can lead to the formation of functionalized thiazoles, and the proposed mechanism involves the formation of an allene (B1206475) intermediate acs.org.

While a specific energetic profile for the synthesis or reactions of this compound is not documented in the searched literature, the following table provides an example of the type of data that can be obtained from reaction mechanism simulations for related heterocyclic systems.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Key Insights |

|---|---|---|---|---|

| Primary Amine N-oxidation (Rate-determining step) | Hybrid DFT | Not specified in the provided context | Exothermic process | The formation of a metabolite from a primary amine is a favorable exothermic process. researchgate.net |

Furthermore, conformational studies of newly synthesized thiazole derivatives, supported by computational analysis, have been used to confirm proposed reaction mechanisms and the relative stability of different isomers nih.gov. These studies often involve calculating the formation energies of different conformers to determine the most stable structures nih.gov.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 5-Bromo-2,4-diphenyl-1,3-thiazole, both ¹H and ¹³C NMR would provide definitive information about its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show signals exclusively in the aromatic region, typically between 7.0 and 8.5 ppm. The ten protons of the two phenyl groups would likely appear as complex multiplets. The protons on the phenyl group at the C2 position and the C4 position would experience slightly different chemical environments due to their proximity to the different heteroatoms (N and S) and the bromine atom in the thiazole (B1198619) ring. Protons on an aromatic ring generally resonate in the 6.5-8.0 ppm range. libretexts.org The specific shifts of the phenyl protons in this compound would be influenced by the electron-withdrawing nature of the thiazole ring and the bromine substituent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The aromatic carbons of the phenyl rings are expected to resonate in the typical range of 120-140 ppm. oregonstate.edu The carbons of the thiazole ring are expected at distinct chemical shifts. Based on data for related 2-amino-1,3-thiazole derivatives, the C2, C4, and C5 carbons of the thiazole ring resonate around 167 ppm, 152-155 ppm, and 102 ppm, respectively. researchgate.net For this compound, the C2 and C4 carbons, being attached to phenyl groups, would have their shifts influenced by the phenyl substituents. The C5 carbon, being directly bonded to a bromine atom, is expected to show a significant shift. The heavy atom effect of bromine can make precise prediction difficult without experimental data, but it generally causes a downfield shift in the attached carbon. ifj.edu.plstackexchange.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (Thiazole) | ~165-170 | Attached to S, N, and a phenyl group. |

| C4 (Thiazole) | ~150-155 | Attached to N, C, and a phenyl group. |

| C5 (Thiazole) | ~110-120 | Attached to S, C, and Br (heavy atom effect). |

| Phenyl C (ipso, at C2) | ~130-135 | Quaternary carbon, attached to thiazole ring. |

| Phenyl C (ortho, meta, para at C2) | ~125-130 | Typical aromatic region. |

| Phenyl C (ipso, at C4) | ~130-135 | Quaternary carbon, attached to thiazole ring. |

| Phenyl C (ortho, meta, para at C4) | ~125-130 | Typical aromatic region. |

The aromaticity of the thiazole ring, in conjunction with the two phenyl rings, can be inferred from the chemical shifts of the aromatic protons in the ¹H NMR spectrum. Aromatic protons are significantly deshielded due to the generation of a ring current when the molecule is in an external magnetic field. libretexts.org This effect shifts their resonance signals downfield, typically to the 6.5-8.0 ppm region. libretexts.org The observation of all ten phenyl protons of this compound within this downfield aromatic region would be a strong indicator of the aromatic character of the entire system. The absence of any protons attached to the thiazole ring itself means its aromaticity is primarily inferred through its electronic influence on the attached phenyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the spectrum would be dominated by absorptions characteristic of the aromatic rings and the thiazole nucleus.

Key expected vibrational bands include:

Aromatic C-H stretching: These vibrations are typically observed as a group of weak to medium bands in the region of 3100-3000 cm⁻¹. researchgate.net

C=C Aromatic Ring Stretching: Multiple sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations within the phenyl and thiazole rings.

C=N Stretching: The carbon-nitrogen double bond of the thiazole ring is expected to show a medium to strong absorption band around 1620-1580 cm⁻¹.

C-S Stretching: This vibration for a thiazole ring is often weak and can be difficult to assign definitively but may appear in the 700-600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond vibration is expected to appear as a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.

Aromatic C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the phenyl rings.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound Note: These are estimated frequency ranges based on typical functional group absorptions.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| C=C and C=N Ring Stretch | 1600 - 1450 | Medium to Strong |

| Aromatic C-H Bend | 900 - 675 | Strong |

| C-S Stretch | 700 - 600 | Weak to Medium |

| C-Br Stretch | 600 - 500 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. For this compound (Molecular Weight: ~316.2 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.org

Expected fragmentation patterns for thiazole derivatives often involve the cleavage of the ring. researchgate.netsapub.org Key fragment ions for this compound might include:

Loss of the bromine atom ([M-Br]⁺).

Cleavage of the phenyl groups ([M-C₆H₅]⁺).

Fragments corresponding to the benzonitrile (B105546) cation (C₆H₅CN⁺, m/z 103) or the thiobenzoyl cation (C₆H₅CS⁺, m/z 121).

The phenyl cation (C₆H₅⁺, m/z 77).

ESI is a soft ionization technique that typically results in less fragmentation than EI, making it ideal for determining the molecular weight of the compound. In positive-ion mode ESI-MS, this compound would be expected to be detected primarily as the protonated molecule, [M+H]⁺. nih.govnih.gov The spectrum would show a prominent ion cluster at m/z corresponding to [C₁₅H₁₀BrNS + H]⁺, which would also exhibit the characteristic Br isotopic pattern. This technique is particularly useful for confirming the molecular formula of the synthesized compound with high accuracy, especially when coupled with a high-resolution mass analyzer like a time-of-flight (TOF) detector. rsc.org

UV-Visible Spectroscopy

The electronic absorption spectrum of a molecule provides insights into its electronic transitions. For this compound, the chromophoric system, consisting of the thiazole core and the phenyl substituents, is expected to exhibit characteristic absorption bands in the ultraviolet-visible region. These absorptions are primarily due to π → π* and n → π* transitions. The phenyl groups and the thiazole ring itself contain π-electrons that can be excited to higher energy antibonding orbitals. The non-bonding electrons on the nitrogen and sulfur atoms of the thiazole ring can also participate in n → π* transitions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.

A complete, publicly accessible single-crystal X-ray diffraction analysis for this compound has not been widely reported. However, analysis of closely related structures and general chemical principles allow for a discussion of the expected structural features. The analysis would reveal the planarity of the thiazole ring and the dihedral angles between the thiazole core and the two phenyl rings at positions 2 and 4. These angles are influenced by steric hindrance between the substituents.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Applications in Materials Science and Technology

Dyes and Pigments Development

The unique electronic structure of the thiazole (B1198619) ring system, particularly when integrated into a larger conjugated system with aromatic groups like the phenyl substituents in 5-Bromo-2,4-diphenyl-1,3-thiazole, forms the basis for its application in the development of dyes and pigments.

The development of novel colorants is an area of interest for thiazole derivatives. Azo dyes, for instance, which incorporate a thiazole ring, are known for their versatile applications and efficient visible light absorption. researchgate.net The synthesis of monoazo disperse dyes using a 2-aminothiazole (B372263) derivative has been shown to produce bright yellow to maroon shades with good fastness properties on fabrics. researchgate.net The color and intensity of these dyes are dictated by the electronic structure of the entire molecule, where the thiazole ring acts as a key part of the chromophore—the region of the molecule responsible for absorbing light. The substitution pattern on the thiazole and associated aromatic rings allows for the tuning of these absorption characteristics. For example, different N-alkyl aniline (B41778) derivatives used as coupling components in the synthesis of thiazole azo dyes result in a range of colors. researchgate.net This principle suggests that the this compound scaffold could be used to create a variety of dyes through chemical modification.

Fluorescent Materials

Thiazole and its derivatives are intrinsically fluorescent and form the core of many advanced fluorescent materials. researchgate.net The rigid, planar backbone and extensive π-conjugation found in many thiazole-based systems are conducive to strong luminescence. This has led to their use in a variety of applications where light emission is critical.

A key feature of fluorescent materials based on the thiazole scaffold is the ability to tune their light absorption and emission properties. This can be achieved by modifying the chemical structure or by changing the material's environment. Research on thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives, which contain a fused thiazole ring system, demonstrates that photophysical properties are a direct function of the crystal packing. By altering the molecular arrangements through different alkyl appendages, fluorescence emission can be systematically tuned across the visible spectrum, from blue to orange-red. rsc.org

This tunability allows for the creation of materials with specific colors for applications such as solid-state lighting. In one study, crystalline blends of symmetrically substituted TTz-based materials were used to achieve phosphor-converted color-tuning and white-light emission. rsc.org Furthermore, the emission of thiazole derivatives can be sensitive to the polarity of their environment, a phenomenon known as solvatochromism, allowing for further tuning of the emission wavelength. researchgate.net

Table 1: Crystal Packing and Emission Color of Thiazolo[5,4-d]thiazole Derivatives

| Derivative | Crystal Packing Mode | Emission Color |

|---|---|---|

| TTz Derivative 1 | Herringbone | Orange-Red |

| TTz Derivative 2 | Herringbone | Yellow |

| TTz Derivative 3 | Slipped Stacks | Green |

| TTz Derivative 4 | Herringbone | Blue |

This table illustrates how modifying crystal packing in related thiazole systems can tune emission color, based on findings from Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives. rsc.org

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is a critical parameter for fluorescent materials. Thiazole derivatives have been shown to exhibit significant quantum yields. For example, 2,5-diphenyl-thiazolo[5,4-d]thiazole, a related diphenyl-substituted thiazole system, was reported to have a fluorescence quantum yield of 16% and was stable enough to be used as a fluorescence standard itself. researchgate.net In other systems, such as those based on 1,4-diphenylanthracene, the introduction of specific substituents can lead to very high quantum yields, reaching up to 0.71 in the solid state. mdpi.com These findings highlight the potential of designing highly emissive materials based on aromatic and heterocyclic scaffolds like that of this compound.

The ability of thiazole derivatives to strongly absorb visible light makes them excellent candidates for use as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netunisi.it In a DSSC, the dye absorbs sunlight and injects an electron into a semiconductor material, typically titanium dioxide (TiO2), initiating the flow of electric current.

Thiazolo[5,4-d]thiazole-based organic dyes have been designed and synthesized for this purpose. These dyes exhibit broad and intense visible light absorption, leading to efficient power generation. researchgate.net Their performance is often enhanced by incorporating bulky and electron-rich groups that optimize their physicochemical properties. researchgate.net The bromine atom on a compound like this compound provides a convenient handle for synthetic chemists to attach such modifying groups or to anchor the dye to the TiO2 surface.

Table 2: Performance of Representative Thiazole-Based Dyes in DSSCs

| Dye System | TiO₂ Thickness | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Thiazolo[5,4-d]thiazole D-π-A Dye | 3.0–6.5 µm | Up to 7.71% | researchgate.net |

| Thiazolo[5,4-d]thiazole Greenhouse Dye | Not specified | 5.6–6.1% | unisi.it |

| Phenothiazine-Thiazole Bridge Dye | Not specified | 4.35% | researchgate.net |

This table presents the performance of various thiazole-containing dyes in DSSCs, demonstrating the potential of this class of compounds. researchgate.netunisi.itresearchgate.net

The fluorescence of thiazole derivatives can be influenced by the presence of metal ions, making them highly effective as chemosensors. researchgate.nettandfonline.com These sensors operate through mechanisms where the interaction with an ion changes the fluorescence properties of the dye, leading to a "turn-on" or "turn-off" signal. Thiazole derivatives have been developed to detect a wide array of environmentally and biologically important metal ions, including Hg²⁺, Ag⁺, Cu²⁺, and Zn²⁺. researchgate.netresearchgate.net

For instance, a thiazole-based conjugated polymer was shown to be a highly selective sensor for Hg²⁺ and Ag⁺ ions. The polymer emits bright green fluorescence, which is quenched (a "turn-off" response) upon binding to these specific ions. researchgate.net The color change is distinct enough to be observed by the naked eye, allowing for direct visual detection. researchgate.net Another well-known example is Thiazole Orange (TO), whose derivatives have been engineered to act as "turn-on" fluorescent sensors for various ions. mdpi.comnih.gov The design of such sensors often relies on the thiazole nitrogen and sulfur atoms to coordinate with the target ion, a structural feature present in this compound.

Despite extensive research, specific information regarding the application of the chemical compound This compound in the field of organic electronics and optoelectronic devices is not available in the reviewed scientific literature.

While the broader class of thiazole-containing compounds has shown promise in materials science, with some derivatives being investigated for their photophysical and electronic properties, no studies could be located that specifically detail the use or performance metrics of this compound in organic electronic or optoelectronic applications. Consequently, the creation of a detailed article with research findings and data tables on this specific topic is not possible based on the currently accessible information.

Biological and Medicinal Chemistry Research on this compound

While numerous studies investigate the potential of the broader class of 2,4-disubstituted and 5-halo-substituted thiazoles, the direct evaluation of this compound against cancer cell lines, its effects on specific molecular pathways such as EGFR and BRAF V600E, its ability to induce apoptosis, and its specific enzyme inhibition profile have not been explicitly detailed.

Research on structurally related compounds provides context for the potential activities of the thiazole core:

Anticancer and Antiproliferative Activities : Thiazole derivatives are frequently evaluated for their cytotoxicity against a panel of human cancer cell lines, including those from the colon, breast, lung, and pancreas. nih.gov For instance, certain 2,4-diphenyl-substituted thiazole derivatives have been investigated as inhibitors of protein arginine methyltransferase 1 (PRMT1), showing antiproliferative effects against cervical cancer cells (HeLa). nih.gov Other 5-bromo-thiazole derivatives, though with different substitutions at the 2- and 4-positions, have been identified as potential DNA topoisomerase IB inhibitors. nih.gov

Targeting Specific Pathways : The thiazole nucleus is a key component in compounds designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, which are critical targets in cancer therapy. nih.govnih.gov The general strategy involves designing molecules that can fit into the ATP-binding sites of these kinases.

Induction of Apoptosis : A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis. Various thiazole-containing molecules have been shown to trigger apoptosis in cancer cells through different pathways, often involving the activation of caspases. mdpi.comnih.gov

Enzyme Inhibition : Beyond kinases, thiazole derivatives have been explored as inhibitors of various other enzymes. The nature of the substituents on the thiazole ring dictates the specific interactions within the active or allosteric sites of a target enzyme.

Despite these promising findings for the general class of thiazole compounds, the specific contributions of the 2,4-diphenyl and 5-bromo substitutions in the title compound to these biological activities remain to be specifically elucidated and published. Therefore, data tables and detailed research findings for this compound cannot be provided at this time.

Biological and Medicinal Chemistry Research

Enzyme Inhibition Studies

DNA Topoisomerase IB Inhibition

DNA topoisomerase IB (Top1) is a critical nuclear enzyme that modulates the topological state of DNA during essential cellular processes like replication and transcription, making it a key target in anticancer drug discovery. mdpi.com Research into novel, non-camptothecin Top1 inhibitors has led to the investigation of various heterocyclic scaffolds, including thiazoles.

A series of thiazole-based stilbene (B7821643) analogs have been designed and synthesized to evaluate their Top1 inhibitory activity. mdpi.com In the synthesis of these potential inhibitors, 5-bromo-4-(4-halophenyl)-2-methylthiazole intermediates were utilized. These were further brominated to produce compounds such as 5-bromo-2-(bromomethyl)-4-(4-chlorophenyl)thiazole and 5-bromo-2-(bromomethyl)-4-(4-bromophenyl)thiazole, which are structurally related to 5-Bromo-2,4-diphenyl-1,3-thiazole. mdpi.com Subsequent evaluation of the final stilbene-thiazole compounds in Top1-mediated relaxation assays showed that many derivatives possessed significant inhibitory activity. For instance, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole was identified as a potent Top1 inhibitor with activity comparable to the well-known inhibitor, camptothecin (B557342) (CPT). mdpi.com This line of research underscores the potential of the substituted 4-phenylthiazole core, including 5-bromo derivatives, as a foundational structure for developing new classes of DNA topoisomerase IB inhibitors. mdpi.com

Screening Potential Inhibitors for Metabolic Pathways

The search for inhibitors of specific metabolic pathways is a cornerstone of modern drug discovery. Protein Arginine Methyltransferase 1 (PRMT1) is an enzyme that plays a crucial role in various biological processes, including the epithelial-mesenchymal transition (EMT) which is implicated in cancer cell migration and metastasis. frontiersin.orgnih.gov Consequently, PRMT1 is considered a significant therapeutic target. frontiersin.orgnih.gov

In this context, a series of 2,4-diphenyl-substituted thiazole (B1198619) derivatives have been specifically designed, synthesized, and screened as potential PRMT1 inhibitors. nih.govresearchgate.net By targeting the substrate arginine-binding site on the enzyme, researchers identified several compounds with significant inhibitory effects. frontiersin.org Among these, compound ZJG51, a 2,4-diphenyl-thiazole derivative, demonstrated potent and selective inhibitory activity against PRMT1. nih.gov Further studies revealed that ZJG51 could inhibit the migration of HeLa cervical cancer cells and induce apoptosis, potentially through the inhibition of EMT. nih.gov These findings highlight that the 2,4-diphenyl-1,3-thiazole scaffold is a promising chemotype for the development of targeted inhibitors for metabolic pathways regulated by enzymes like PRMT1. nih.govresearchgate.net

Table 1: Inhibition of PRMT1 by Selected 2,4-Diphenyl-Thiazole Derivatives

| Compound | Base Structure | PRMT1 IC₅₀ (µM) | Notes |

| ZJG51 | 2,4-Diphenyl-Thiazole | Data not specified, but showed significant inhibitory activity | Exerted relative selectivity against the HeLa cervical cancer cell line. nih.gov |

| ZJG58 | 2,4-Diphenyl-Thiazole | Data not specified, but showed significant inhibitory activity | Exhibited potent inhibitory effects on the proliferation of four cancer-derived cell lines. nih.gov |

| WCJ-394 | 2,4-Diphenyl-Thiazole | Data not specified, but identified as a potent inhibitor | Inhibited TGF-β1-induced EMT in A549 cells and prevented cancer cell migration. frontiersin.org |

Antimicrobial Efficacy (Antibacterial, Antifungal)

The thiazole nucleus is a key structural component in a wide array of therapeutic agents known for their antimicrobial properties. mdpi.com Derivatives of 2,4-diphenyl-1,3-thiazole have been a subject of significant interest in the development of new agents to combat bacterial and fungal pathogens. The amphiphilic character of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into microbial cell membranes, leading to cytoplasmic leakage and cell death. mdpi.com

Activity against Gram-Positive and Gram-Negative Bacteria

Numerous studies have confirmed the antibacterial potential of the thiazole scaffold against both Gram-positive and Gram-negative bacteria. mdpi.combiointerfaceresearch.com A variety of 2,4-disubstituted 1,3-thiazole derivatives have demonstrated notable in vitro antibacterial properties. mdpi.com

Research on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed potent activity against bacterial strains. jchemrev.com For example, one such derivative exhibited strong activity against the Gram-positive bacterium Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 28.8 µM. jchemrev.com In another study, 2-phenyl-1,3-thiazole derivatives were evaluated, showing moderate activity against S. aureus and E. coli with MIC values in the range of 125–150 µg/mL. nih.gov The introduction of a bromo-substituent on the phenyl ring has been noted in structure-activity relationship studies as being essential for the antimicrobial activity of certain thiazole series. mdpi.com

Table 2: Antibacterial Activity of Selected Phenyl-Thiazole Derivatives

| Compound Class | Test Organism | MIC | Source |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | Bacillus subtilis (Gram-positive) | 28.8 µM | jchemrev.com |

| 2-phenyl-1,3-thiazole derivative (Compound 12) | Staphylococcus aureus (Gram-positive) | 125-150 µg/mL | nih.gov |

| 2-phenyl-1,3-thiazole derivative (Compound 12) | Escherichia coli (Gram-negative) | 125-150 µg/mL | nih.gov |

Antifungal Activity

The development of novel antifungal agents is critical, particularly with the rise of resistant Candida species. nih.gov The phenylthiazole framework has been identified as an excellent antifungal skeleton. researchgate.net A range of 2,4-disubstituted-1,3-thiazole derivatives have been synthesized and tested, revealing promising anti-Candida activity. nih.gov

In one study, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent on the C4-phenyl ring were the most promising, exhibiting MIC values of 3.9 µg/mL against Candida albicans, which was four times lower than the reference drug fluconazole (B54011). nih.gov Other research focusing on phenylthiazole derivatives containing an acylhydrazone moiety found several compounds with excellent activity against plant pathogenic fungi, such as Magnaporthe oryzae, with EC₅₀ values as low as 1.29 µg/mL. mdpi.com The mechanism of action for some of these compounds may involve interference with the fungal cell wall or cell membrane integrity. nih.gov

Table 3: Antifungal Activity of Selected Phenyl-Thiazole Derivatives

| Compound Class | Test Organism | MIC / EC₅₀ | Source |

| 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans | 3.9 µg/mL (MIC) | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | Aspergillus niger | 16.2 µM (MIC) | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | Candida albicans | 15.3 µM (MIC) | jchemrev.com |

| Phenylthiazole with acylhydrazone moiety (Compound E26) | Magnaporthe oryzae | 1.29 µg/mL (EC₅₀) | mdpi.com |

| Phenylthiazole with acylhydrazone moiety (Compound E17) | Magnaporthe oryzae | 1.45 µg/mL (EC₅₀) | mdpi.com |

Strategies to Combat Multidrug-Resistant Strains